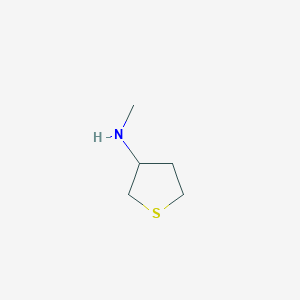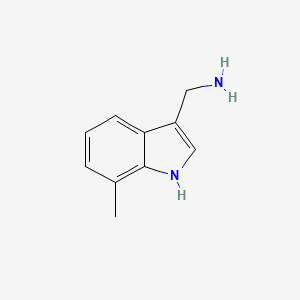
(7-methyl-1H-indol-3-yl)methanamine
Vue d'ensemble
Description
“(7-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the molecular weight of 160.22 . It is an indolic Tryptophan-derived metabolite . It is an aminoalkylindole and an aralkylamino compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3 . This indicates the presence of 10 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms in the molecule . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 160.22 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Indoleamine-2,3-Dioxygenase (IDO) Inhibition in Cancer Therapy
Indoleamine-2,3-dioxygenase (IDO) is an enzyme involved in the immune system, particularly in the suppression of T-cell responses. IDO expression is observed in various tumors and is thought to help these tumors evade the immune system. Clinical trials using IDO inhibitors, such as 1-methyltryptophan, are underway to explore their potential in cancer therapy. These inhibitors could potentially disrupt the tumor's ability to suppress the immune response, allowing for more effective immune-mediated tumor rejection (Löb et al., 2009).
Cytochrome P450 Isoform Inhibition
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, and their inhibition can predict drug-drug interactions. Selective chemical inhibitors can help identify the contributions of various CYP isoforms to the metabolism of drugs. This knowledge is essential for understanding how drugs are processed in the body and for predicting potential interactions between different drugs. The review discusses the selectivity of chemical inhibitors for major human hepatic CYP isoforms (Khojasteh et al., 2011).
Role of Indole Compounds in Human Cancers
IDO expression in human cancers has been linked to poor prognosis. IDO may negatively regulate the recruitment of antitumor immune cells and increase regulatory T lymphocyte proportions, leading to tumor progression. Studies correlating IDO expression with clinical outcomes suggest that IDO inhibition could be a promising approach in cancer immunotherapy (Godin-Ethier et al., 2011).
Phytomelatonin in Plant Tissues
Melatonin in plants, known as phytomelatonin, plays roles in growth promotion and antioxidant activity. It may also coordinate photoperiodic responses, reproductive physiology, and protect plant cells against harsh environmental conditions. This review presents a comprehensive overview of what is known about melatonin in plants and encourages further investigation into its roles and benefits (Paredes et al., 2009).
Indole Synthesis Techniques
The synthesis of indoles has long been a topic of interest due to their wide range of biological activities. This review proposes a classification for indole synthesis methods, aiming to organize and understand the various approaches developed over the years. Such a classification can help researchers identify new methods and understand the state of the art in indole construction (Taber & Tirunahari, 2011).
Orientations Futures
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which gives valuable insights for treatment and binds with high affinity to multiple receptors helpful in developing new useful derivatives .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives have been found to induce cell apoptosis and arrest the cell cycle , suggesting that (7-methyl-1H-indol-3-yl)methanamine may have similar effects.
Propriétés
IUPAC Name |
(7-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJUWZDPVUPVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




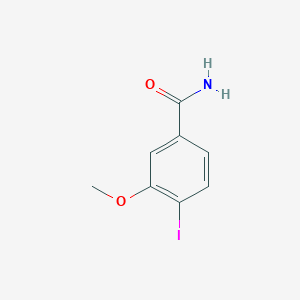
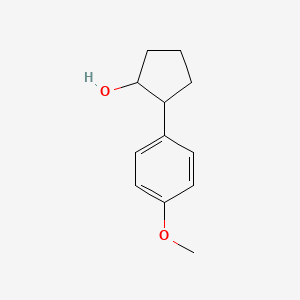
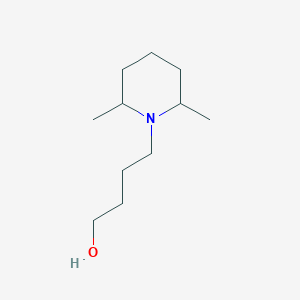
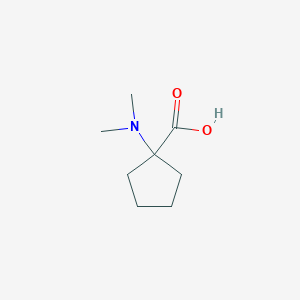
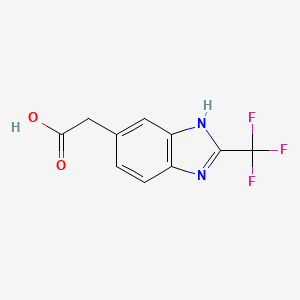
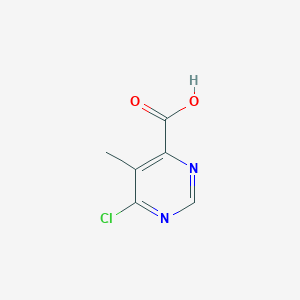
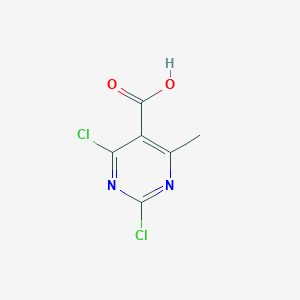
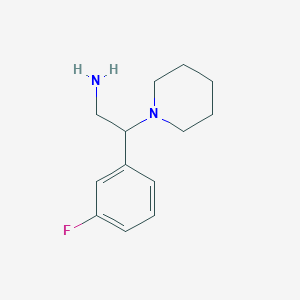
![2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine](/img/structure/B3168953.png)


